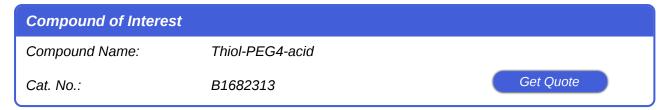


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Application Notes: Thiol-PEG4-acid for Targeted Drug Delivery Systems

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-PEG4-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 4-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating therapeutic agents to targeting moieties. The thiol group facilitates strong covalent attachment to maleimide-functionalized molecules or dative bonding to gold nanoparticle surfaces.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines on targeting ligands such as antibodies or peptides.[1] The hydrophilic PEG spacer enhances the solubility and stability of the conjugate, reduces non-specific protein binding, and can decrease the immunogenicity of the final construct, prolonging its circulation time in vivo.[3][4] These properties make Thiol-PEG4-acid an ideal component for constructing sophisticated nanomedicines that can selectively deliver high concentrations of cytotoxic agents to diseased tissues, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.

Core Applications & Advantages

Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be conjugated to antibodies,
 while the thiol end links to a cytotoxic payload, creating a targeted therapeutic.



- Targeted Nanoparticle Formulation: The linker can be used to attach targeting ligands (e.g., peptides, antibodies) to the surface of drug-loaded nanoparticles (e.g., liposomes, PLGA, gold nanoparticles). The thiol group offers a robust anchor point for gold nanoparticles, while the acid group can be coupled to amines on the nanoparticle surface or targeting ligand.[5]
- Enhanced Pharmacokinetics: The PEG spacer provides "stealth" properties, shielding nanoparticles from the mononuclear phagocyte system, which leads to longer circulation times and increased probability of reaching the target site.[4]
- Improved Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drugs or ligands.[3]

System Characterization & Performance Data

The following tables summarize typical quantitative data for targeted nanoparticle systems utilizing short-chain PEG linkers for conjugation of targeting ligands and delivery of the chemotherapeutic agent Doxorubicin (DOX).

Table 1: Physicochemical Properties of Targeted vs. Non-Targeted Nanoparticles

Formulation	Mean Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Source
PLGA-PEG NPs	110 ± 5	< 0.2	-25.3 ± 2.1	[6]
GE11-PEG- PLGA NPs	144 ± 5	< 0.2	-21.5 ± 1.8	[7]
HA-ss-Chol NPs (Non-Targeted)	181.4 ± 3.2	0.16 ± 0.03	-45.3 ± 1.5	[8]

| GE11-HA-ss-Chol NPs (Targeted) | 205.6 ± 4.5 | 0.18 ± 0.02 | -38.6 ± 2.1 |[8] |

Table 2: Drug Loading and Encapsulation Efficiency



Formulation	Drug	Drug Loading (DL) %	Encapsulation Efficiency (EE) %	Source
DOX-loaded PLGA NPs	Doxorubicin	~5.3%	~80%	[2]
DOX-loaded PEGylated PLGA NPs	Doxorubicin	9.5%	94.7 ± 1.4%	[6]

| DOX-loaded GE11-HA-ss-Chol NPs | Doxorubicin | $15.2 \pm 0.8\%$ | $85.3 \pm 4.2\%$ |[8] |

Table 3: In Vitro Doxorubicin Release Kinetics from PEGylated Nanoparticles

Time Point	Cumulative Release % (pH 7.4)	Cumulative Release % (pH 5.5, Tumor Microenvironment)	Source
12 h	~10%	~25%	[9]
24 h	~18%	~40%	[9]
48 h	~25%	~55%	[9]
72 h	~32%	~65%	[9]

| 120 h | ~40% | ~78% |[1] |

Table 4: In Vitro Cytotoxicity (IC50) Against EGFR-Positive Cancer Cells (48h)



Formulation	IC50 of DOX (μg/mL)	Cell Line	Source
Free Doxorubicin	0.45 ± 0.05	MDA-MB-231	[8]
Non-Targeted DOX NPs	1.32 ± 0.11	MDA-MB-231	[8]
GE11-Targeted DOX NPs	0.61 ± 0.08	MDA-MB-231	[8]
Free Doxorubicin	~1.8	PC3	[6]
PEG-PLGA-DOX NPs	~1.8	PC3	[6]

| TiO2-PEG-DOX NPs | 4.37 | MDA-MB-231 |[10] |

Experimental Protocols

Protocol 1: Synthesis of GE11 Peptide-PEG4-Thiol Conjugate

This protocol describes the conjugation of an EGFR-targeting peptide (GE11: YHWYGYTPQNVI) to the **Thiol-PEG4-acid** linker.

Materials:

- Thiol-PEG4-acid
- GE11 peptide (with a free N-terminus)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Purification: RP-HPLC system with a C18 column



Procedure:

- Activation of Carboxylic Acid: a. Dissolve Thiol-PEG4-acid (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.
- Peptide Conjugation: a. Dissolve the GE11 peptide (1.0 eq) in the Reaction Buffer (PBS, pH 7.4). b. Add the activated Thiol-PEG4-acid-NHS ester solution dropwise to the peptide solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
- Purification: a. Purify the resulting GE11-PEG4-Thiol conjugate using RP-HPLC. b.
 Lyophilize the pure fractions to obtain the final product as a white powder. c. Confirm the identity and purity of the conjugate via mass spectrometry (MALDI-TOF or LC-MS).

Protocol 2: Formulation of Doxorubicin-Loaded PLGA Nanoparticles

This protocol details the encapsulation of Doxorubicin (DOX) into PLGA nanoparticles using a nanoprecipitation method.[6]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Doxorubicin hydrochloride (DOX·HCI)
- Acetone
- Deionized water

Procedure:

Preparation of Organic Phase: a. Dissolve 10 mg of PLGA in 2 mL of acetone. b. Dissolve 1 mg of DOX·HCI in 0.5 mL of deionized water and add it to the PLGA/acetone solution.



- Nanoprecipitation: a. Vigorously stir 10 mL of deionized water. b. Add the PLGA/DOX organic
 phase dropwise into the deionized water. Nanoparticles will form spontaneously as the
 acetone diffuses into the water. c. Continue stirring for 4-6 hours at room temperature to
 allow for complete evaporation of the acetone.
- Purification: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet
 the DOX-loaded nanoparticles. b. Remove the supernatant containing unencapsulated DOX.
 c. Wash the nanoparticle pellet twice by resuspending in deionized water and repeating the
 centrifugation step. d. Resuspend the final purified DOX-PLGA nanoparticles in PBS or
 deionized water for storage or immediate use.

Protocol 3: Surface Functionalization with GE11-PEG4-Thiol

This protocol describes attaching the targeting ligand conjugate to pre-formed gold nanoparticles. A similar approach using EDC/NHS chemistry can attach the acid end of a non-thiol-modified peptide-PEG conjugate to amine groups on the surface of polymeric nanoparticles.

Materials:

- Citrate-capped gold nanoparticles (AuNPs) or DOX-loaded PLGA nanoparticles
- GE11-PEG4-Thiol conjugate (from Protocol 1)
- Phosphate Buffer (10 mM, pH 7.4)

Procedure:

Ligand Exchange Reaction (for AuNPs): a. Disperse the AuNPs in the phosphate buffer. b.
 Prepare a solution of the GE11-PEG4-Thiol conjugate in the same buffer. c. Add the thiol-conjugate solution to the AuNP suspension in a high molar excess (e.g., 10,000:1 linker-to-nanoparticle ratio).[5] d. Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow the thiol group to form a dative bond with the gold surface, displacing the citrate cap.[5]



Purification: a. Centrifuge the functionalized nanoparticles to separate them from the excess, unreacted ligand conjugate. The speed and time will depend on nanoparticle size. b.
 Carefully aspirate and discard the supernatant. c. Resuspend the targeted nanoparticle pellet in fresh phosphate buffer. Repeat the wash step twice. d. The final GE11-targeted nanoparticles are ready for characterization and in vitro/in vivo testing.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the cell-killing efficacy of the targeted drug delivery system.

Materials:

- EGFR-overexpressing cancer cells (e.g., MDA-MB-231, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Free DOX, Non-Targeted DOX NPs, and GE11-Targeted DOX NPs
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- Plate reader (570 nm)

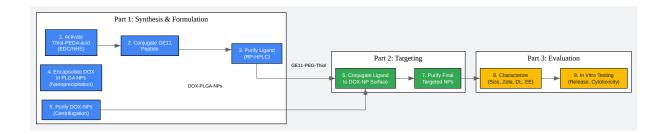
Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treatment: a. Prepare serial dilutions of Free DOX, Non-Targeted DOX NPs, and GE11-Targeted DOX NPs. b. Remove the old media from the cells and replace it with media containing the different drug formulations. Include untreated cells as a control. c. Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: a. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.



- Formazan Solubilization: a. Carefully remove the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b.
 Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the viability against drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each formulation.

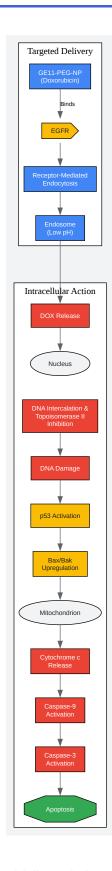
Visualized Workflows and Pathways



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Caption: Workflow for synthesis and evaluation of targeted nanoparticles.





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Caption: Doxorubicin-induced apoptosis pathway via EGFR targeting.



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